

# BN82002: A Technical Guide to a Potent CDC25 Phosphatase Inhibitor

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## Compound of Interest

Compound Name: BN82002

Cat. No.: B1667338

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## Introduction

**BN82002** is a cell-permeable, ortho-hydroxybenzylamino compound identified as a potent, selective, and irreversible inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity protein phosphatases.[1] With a CAS Number of 396073-89-5, this small molecule has demonstrated significant anti-tumor properties by disrupting cell cycle progression, making it a valuable tool for cancer research and a potential lead compound for novel anticancer therapies. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to **BN82002**.

## Chemical Properties

**BN82002** is characterized by the following chemical and physical properties:

Property	Value	Source
CAS Number	396073-89-5	
Molecular Formula	C <sub>19</sub> H <sub>25</sub> N <sub>3</sub> O <sub>4</sub>	N/A
Molecular Weight	359.42 g/mol	
Appearance	Red to dark red solid	N/A
Solubility	Soluble in DMSO (10 mg/mL) and ethanol (10 mg/mL). Unstable in aqueous solutions.	
Storage	Store at -20°C, protected from light. Stock solutions in DMSO are stable for up to 3 months at -20°C.	

## Biological Activity and Mechanism of Action

**BN82002** exerts its biological effects through the irreversible inhibition of CDC25 phosphatases, which are key regulators of the cell cycle.<sup>[1]</sup><sup>[2]</sup> CDC25 proteins (CDC25A, CDC25B, and CDC25C) activate cyclin-dependent kinase (CDK) complexes by removing inhibitory phosphate groups, thereby promoting transitions between cell cycle phases, particularly the G1/S and G2/M transitions. By inhibiting CDC25, **BN82002** maintains the inhibitory phosphorylation on CDKs, leading to cell cycle arrest and inhibition of tumor cell proliferation.<sup>[1]</sup>

## In Vitro Potency

**BN82002** has been shown to be a potent inhibitor of various CDC25 isoforms with IC<sub>50</sub> values in the low micromolar range. It displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.<sup>[2]</sup>

Target	IC <sub>50</sub> (μM)
CDC25A	2.4
CDC25B2	3.9
CDC25B3	6.3
CDC25C	5.4
CDC25C-cat	4.6

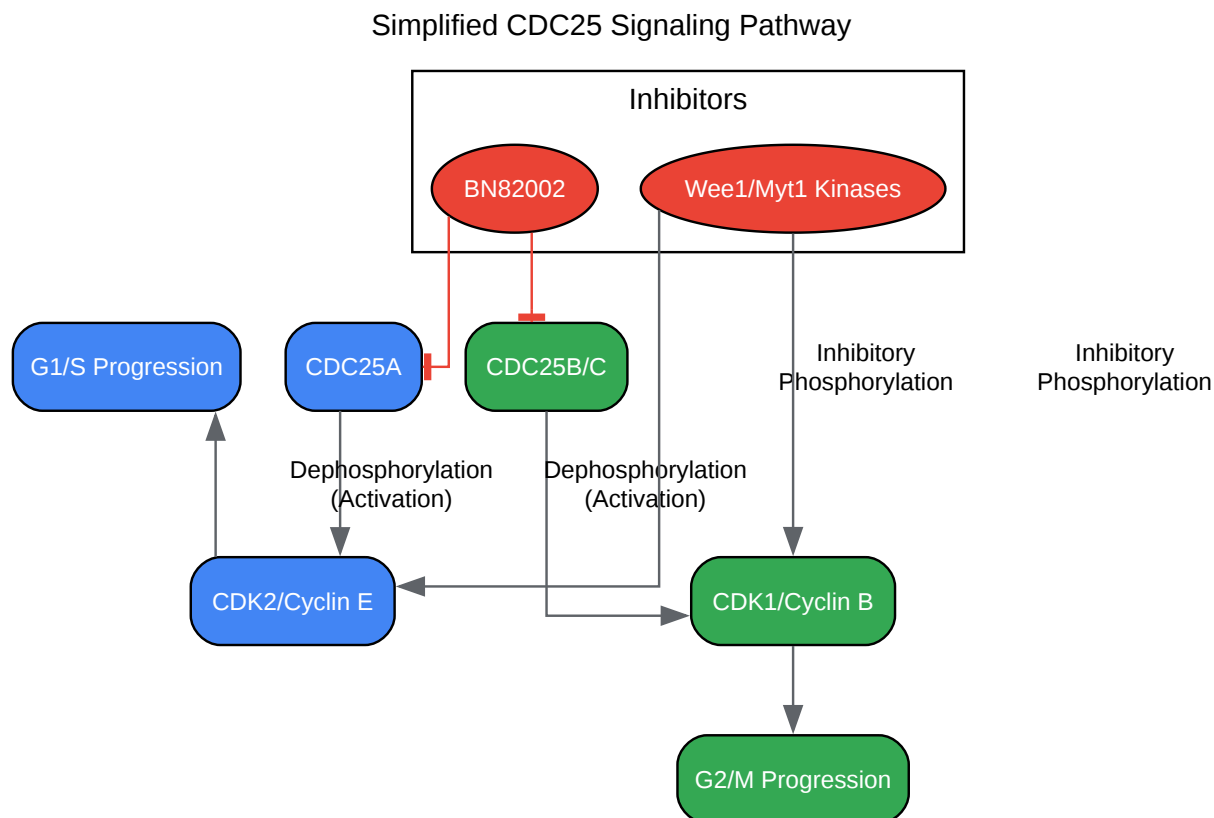
## Cellular Activity

The inhibitory effect of **BN82002** on CDC25 leads to anti-proliferative activity in various human tumor cell lines.

Cell Line	Cancer Type	IC <sub>50</sub> (μM)
MIA PaCa-2	Pancreatic	7.2
U2OS	Osteosarcoma	11.2
DU-145	Prostate	13.5
U-87 MG	Glioblastoma	13.9
LNCaP	Prostate	22.4
HeLa	Cervical	23
HT-29	Colon	32.6

## Signaling Pathway

**BN82002** targets the CDC25 phosphatases, which are crucial for cell cycle progression. The simplified signaling pathway below illustrates the role of CDC25 and the effect of **BN82002**.



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Caption: **BN82002** inhibits CDC25 phosphatases, preventing CDK activation and halting cell cycle progression.

## Experimental Protocols

The following are summaries of experimental methodologies that have been used to characterize **BN82002**. These are based on published literature and may require optimization for specific experimental conditions.

### In Vitro CDC25 Phosphatase Inhibition Assay

This assay measures the ability of **BN82002** to inhibit the dephosphorylation activity of recombinant CDC25 enzymes.

**Principle:** The assay utilizes a fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP), which becomes fluorescent upon dephosphorylation by CDC25.

**General Protocol:**

- **Reagents:** Recombinant human CDC25A, B, or C; OMFP substrate; assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT); **BN82002** stock solution in DMSO.
- **Procedure:** a. In a 96-well plate, add assay buffer, varying concentrations of **BN82002** (or DMSO as a control), and recombinant CDC25 enzyme. b. Pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the OMFP substrate. d. Incubate for 30-60 minutes at 37°C. e. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
- **Data Analysis:** Calculate the percent inhibition for each concentration of **BN82002** relative to the DMSO control. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Cell Proliferation Assay

This assay assesses the effect of **BN82002** on the growth of cancer cell lines.

**Principle:** Cell viability is measured using a colorimetric assay, such as the MTT or crystal violet assay.

**General Protocol:**

- **Cell Lines:** Human cancer cell lines (e.g., MIA PaCa-2, HeLa, U2OS).
- **Procedure:** a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a serial dilution of **BN82002** (or DMSO as a control) for a specified period (e.g., 72 hours). c. Add MTT reagent and incubate for 4 hours. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the DMSO control and determine the IC<sub>50</sub> value.

## Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle after treatment with **BN82002**.

Principle: Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), and the DNA content is analyzed by flow cytometry.

General Protocol:

- Cell Lines: HeLa or other suitable cancer cell lines.
- Procedure: a. Seed cells in 6-well plates and treat with **BN82002** (e.g., at its IC<sub>50</sub> concentration) for 24-48 hours. b. Harvest the cells by trypsinization and wash with PBS. c. Fix the cells in cold 70% ethanol and store at -20°C. d. Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. e. Incubate for 30 minutes at room temperature in the dark. f. Analyze the samples on a flow cytometer.
- Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of **BN82002** in a mouse model.

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of **BN82002** on tumor growth is monitored.

General Protocol:

- Animal Model: Athymic nude mice (e.g., female, 4-6 weeks old).
- Cell Line: MIA PaCa-2 human pancreatic cancer cells.
- Procedure: a. Subcutaneously inject MIA PaCa-2 cells (e.g.,  $5 \times 10^6$  cells) into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). c. Randomize mice into treatment and control groups. d. Administer **BN82002** via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 15 mg/kg daily for 10 days).[3] The control

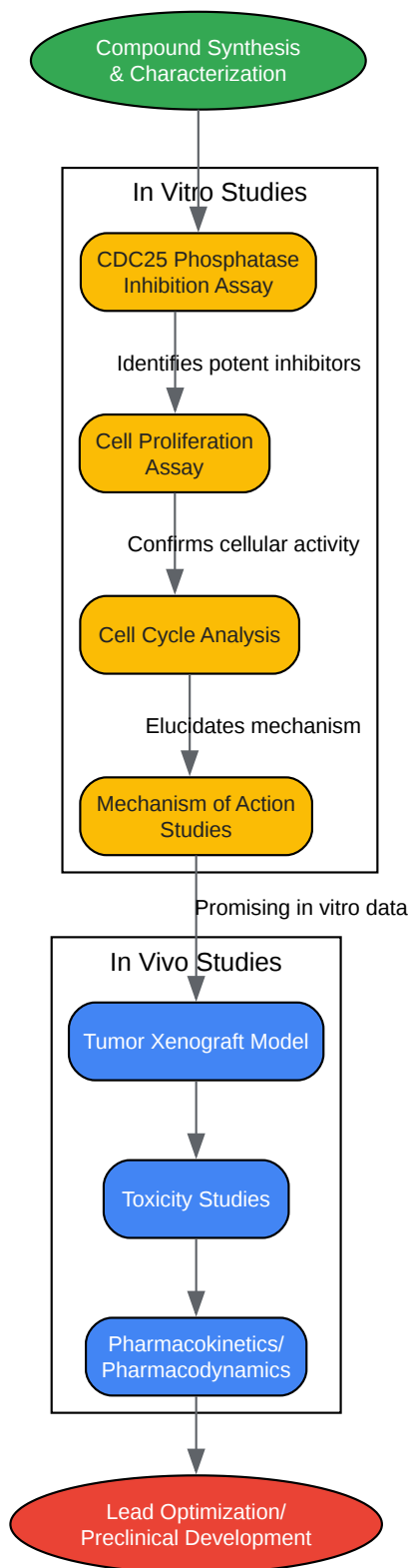
group receives the vehicle (e.g., DMSO/saline). e. Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula:  $(\text{length} \times \text{width}^2)/2$ .

- Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel CDC25 inhibitor like **BN82002**.

## BN82002 Evaluation Workflow



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Caption: A stepwise approach from in vitro characterization to in vivo validation for **BN82002**.



## Conclusion

**BN82002** is a valuable research tool for studying the role of CDC25 phosphatases in cell cycle regulation and cancer biology. Its potent and selective inhibitory activity, coupled with demonstrated anti-tumor effects in both in vitro and in vivo models, underscores its potential as a starting point for the development of new cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

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## References

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